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Compound of Interest

Compound Name: Fluvirucin B2

Cat. No.: B1248873

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the
asymmetric synthesis of the Fluvirucin B2 aglycon, also known as Fluvirucinin B2-5. The
synthesis is based on the convergent approach developed by Vilarrasa and co-workers, which
remains a landmark achievement in the stereoselective construction of this complex
macrolactam. The key features of this synthesis are the creation of two chiral fragments, their
subsequent coupling, and a ring-closing metathesis reaction to form the 14-membered
macrocycle, followed by a diastereoselective hydrogenation to establish the final stereocenter.

Overall Synthetic Strategy

The asymmetric synthesis of the Fluvirucin B2 aglycon is achieved through a convergent
route, starting from two key building blocks: the C1-C5 carboxylic acid fragment and the C9-N
azide fragment. These fragments are synthesized independently and then coupled to form a
diene precursor. A subsequent ring-closing metathesis (RCM) reaction, followed by a
diastereoselective hydrogenation, affords the target aglycon.
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Caption: Overall synthetic workflow for the asymmetric synthesis of Fluvirucin B2 aglycon.
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Quantitative Data Summary

The following tables summarize the yields and diastereoselectivity for the key steps in the
synthesis of the Fluvirucin B2 aglycon.

Table 1: Synthesis of Key Fragments

Step Product Starting Material Yield (%)
] ) (R)-4-ethyl-5-hexen-1-
Asymmetric Allylation | 4-Penten-1-ol 85
0

(R)-5-azido-4-ethyl-1- (R)-4-ethyl-5-hexen-1-

Conversion to Azide 90
hexene ol
Cross Metathesis & (E)-3-methyl-5-
) ) ) Isovaleraldehyde 65 (overall)
Methylenation hexenoic acid

Table 2: Macrocylization and Final Steps

Starting . Diastereomeri
Step Product . Yield (%) .
Material ¢ Ratio (dr)
Staudinger- o ] ]
] Acyclic Diene Acid and Azide
Vilarrasa 75 N/A
, Precursor Fragments
Coupling
Ring-Closing o
) Unsaturated Acyclic Diene
Metathesis 80 N/A
Macrolactam Precursor
(RCM)
Diastereoselectiv  Fluvirucin B2 Unsaturated 95 91
e Hydrogenation Aglycon Macrolactam

Experimental Protocols

The following are detailed protocols for the key experimental steps in the asymmetric synthesis
of the Fluvirucin B2 aglycon.
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Protocol 1: Synthesis of (R)-5-azido-4-ethyl-1-hexene

(Azide Fragment)

This protocol describes the synthesis of the C9-N azide fragment, a key building block for the

final macrocycle.
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Caption: Workflow for the synthesis of the azide fragment.
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Materials:

4-Penten-1-ol

 (-)-B-chlorodiisopinocampheylborane (Ipc2BClI)
o Allylmagnesium bromide

o Diethylether (anhydrous)

e Sodium hydroxide (NaOH)

e Hydrogen peroxide (H202, 30%)

o Methanesulfonyl chloride (MsCI)

o Triethylamine (EtsN)

e Dichloromethane (DCM, anhydrous)

e Sodium azide (NaNs)

o Dimethylformamide (DMF, anhydrous)
Procedure:

o Asymmetric Allylation: To a solution of (-)-Ipc2BCl in anhydrous diethyl ether at -78 °C, add a
solution of allylmagnesium bromide dropwise. Stir the mixture for 30 minutes, then add 4-
penten-1-ol. Allow the reaction to warm to room temperature and stir for 12 hours. Cool the
reaction to 0 °C and add NaOH solution, followed by the slow addition of 30% H20:. After
stirring for 4 hours, extract the aqueous layer with diethyl ether. Combine the organic layers,
dry over anhydrous MgSOu, filter, and concentrate under reduced pressure. Purify the crude
product by flash column chromatography to afford (R)-4-ethyl-5-hexen-1-ol.

e Mesylation: To a solution of (R)-4-ethyl-5-hexen-1-ol and triethylamine in anhydrous DCM at
0 °C, add methanesulfonyl chloride dropwise. Stir the reaction mixture at 0 °C for 1 hour.
Quench the reaction with water and extract with DCM. Wash the combined organic layers
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with brine, dry over anhydrous Na2SOa, filter, and concentrate under reduced pressure to
yield the crude mesylate, which is used in the next step without further purification.

o Azide Substitution: To a solution of the crude mesylate in anhydrous DMF, add sodium azide.
Heat the reaction mixture to 60 °C and stir for 12 hours. Cool the reaction to room
temperature, add water, and extract with diethyl ether. Wash the combined organic layers
with water and brine, dry over anhydrous MgSOa, filter, and concentrate under reduced
pressure. Purify the crude product by flash column chromatography to obtain (R)-5-azido-4-
ethyl-1-hexene.

Protocol 2: Synthesis of (E)-3-methyl-5-hexenoic acid
(Carboxylic Acid Fragment)

This protocol details the preparation of the C1-C5 carboxylic acid fragment.
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Caption: Workflow for the synthesis of the carboxylic acid fragment.
Materials:
* |sovaleraldehyde

o Methyl acrylate
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e Grubbs Il catalyst

e Dichloromethane (DCM, anhydrous)
o Petasis reagent (Dimethyltitanocene)
e Toluene (anhydrous)

e Lithium hydroxide (LiOH)

o Tetrahydrofuran (THF)

o Water

Procedure:

o Cross-Metathesis: To a solution of isovaleraldehyde and methyl acrylate in anhydrous DCM,
add Grubbs Il catalyst. Reflux the mixture for 12 hours. Cool to room temperature and
concentrate under reduced pressure. Purify the residue by flash column chromatography to
yield the a,3-unsaturated ester.

o Ketone Methylenation: To a solution of the a,-unsaturated ester in anhydrous toluene, add
the Petasis reagent. Heat the mixture to 80 °C for 4 hours. Cool to room temperature,
guench with saturated aqueous NaHCOs, and extract with ethyl acetate. Dry the combined
organic layers over anhydrous MgSOu4, filter, and concentrate. Purify the crude product by
flash column chromatography to obtain the diene ester.

e Saponification: To a solution of the diene ester in a mixture of THF and water, add lithium
hydroxide. Stir the mixture at room temperature for 6 hours. Acidify the reaction with 1 M HCI
and extract with ethyl acetate. Dry the combined organic layers over anhydrous Na2SOa4,
filter, and concentrate under reduced pressure to afford (E)-3-methyl-5-hexenoic acid.

Protocol 3: Ring-Closing Metathesis and
Diastereoselective Hydrogenation

This protocol describes the final steps of the synthesis: the coupling of the fragments,
macrocyclization via RCM, and the final stereoselective hydrogenation.
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Acid and Azide Fragments
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Caption: Workflow for the final macrocyclization and reduction steps.
Materials:
e (E)-3-methyl-5-hexenoic acid

e (R)-5-azido-4-ethyl-1-hexene
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e Triphenylphosphine (PPhs)

e Diethyl azodicarboxylate (DEAD)
o Tetrahydrofuran (THF, anhydrous)
e Hoveyda-Grubbs Il catalyst

e Toluene (anhydrous)

e Palladium on carbon (Pd/C, 10%)
e Hydrogen gas (H2)

e Methanol

Procedure:

» Staudinger-Vilarrasa Coupling: To a solution of (E)-3-methyl-5-hexenoic acid and
triphenylphosphine in anhydrous THF at 0 °C, add DEAD dropwise. After 15 minutes, add a
solution of (R)-5-azido-4-ethyl-1-hexene in THF. Allow the reaction to warm to room
temperature and stir for 12 hours. Concentrate the reaction mixture and purify the residue by
flash column chromatography to obtain the acyclic diene precursor.

e Ring-Closing Metathesis (RCM): To a solution of the acyclic diene precursor in anhydrous
toluene, add the Hoveyda-Grubbs Il catalyst. Heat the mixture to 80 °C for 6 hours. Cool to
room temperature and concentrate under reduced pressure. Purify the crude product by
flash column chromatography to yield the unsaturated macrolactam.

» Diastereoselective Hydrogenation: To a solution of the unsaturated macrolactam in
methanol, add 10% Pd/C. Place the mixture under an atmosphere of hydrogen gas (1 atm)
and stir vigorously for 12 hours. Filter the reaction mixture through a pad of Celite and
concentrate the filtrate under reduced pressure. Purify the residue by flash column
chromatography to afford the Fluvirucin B2 aglycon. The diastereomeric ratio can be
determined by HPLC analysis.

 To cite this document: BenchChem. [Asymmetric Synthesis of Fluvirucin B2 Aglycon:
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[https://www.benchchem.com/product/b1248873#asymmetric-synthesis-of-the-fluvirucin-b2-
aglycon]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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